molecular formula C10H9BrN2 B13495753 (2-Bromo-7-quinolyl)methanamine

(2-Bromo-7-quinolyl)methanamine

Katalognummer: B13495753
Molekulargewicht: 237.10 g/mol
InChI-Schlüssel: CEVLXZSKVAOEKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-bromoquinolin-7-yl)methanamine is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline ring substituted with a bromine atom at the 2-position and a methanamine group at the 7-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the bromination of quinoline using N-bromosuccinimide (NBS) in the presence of a solvent like chloroform . The resulting bromoquinoline is then subjected to a nucleophilic substitution reaction with methanamine under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of (2-bromoquinolin-7-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

(2-bromoquinolin-7-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the bromo group to other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of (2-bromoquinolin-7-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, quinoline derivatives are known to inhibit certain enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents . The exact molecular pathways and targets can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (7-bromoquinolin-6-yl)methanamine
  • (6-bromoquinolin-8-yl)methanamine
  • (2-bromoquinolin-3-yl)methanamine

Uniqueness

(2-bromoquinolin-7-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the bromine and methanamine groups can affect the compound’s ability to interact with molecular targets, making it distinct from other similar quinoline derivatives .

Eigenschaften

Molekularformel

C10H9BrN2

Molekulargewicht

237.10 g/mol

IUPAC-Name

(2-bromoquinolin-7-yl)methanamine

InChI

InChI=1S/C10H9BrN2/c11-10-4-3-8-2-1-7(6-12)5-9(8)13-10/h1-5H,6,12H2

InChI-Schlüssel

CEVLXZSKVAOEKL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=C1C=CC(=N2)Br)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.